molecular formula C16H15ClN2O4S B2418576 3-((4-chlorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)propanamide CAS No. 881942-08-1

3-((4-chlorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No. B2418576
CAS RN: 881942-08-1
M. Wt: 366.82
InChI Key: LTOKETHRDUAQPZ-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CMNP, and it is a member of the propanamide family.

Scientific Research Applications

Arylsubstituted Halogen(thiocyanato)amides Synthesis and Applications

A study by Baranovskyi et al. (2018) focused on the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment through copper catalytic anionarylation. This research highlighted the antimicrobial properties of the synthesized compounds, showcasing their potential in developing new antibacterial and antifungal agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Electrochemical Polymerization of Terthiophene Derivatives

Visy, Lukkari, and Kankare (1994) investigated the electrochemical polymerization of terthiophene derivatives substituted with various aryl groups, including chloro and methoxyphenyl. This study provided valuable insights into how substituents affect polymerizability and the properties of the resulting polymers, relevant for applications in materials science and engineering (Visy, Lukkari, & Kankare, 1994).

Synthesis and Bioevaluation of Carbamate Derivatives

Kumari, Singh, and Walia (2014) synthesized and evaluated the nematicidal activity of carbamate derivatives against root-knot nematode Meloidogyne javanica. Their research demonstrated the potential of these compounds in agricultural applications, particularly in pest management (Kumari, Singh, & Walia, 2014).

Molecular Docking and Quantum Chemical Calculations

Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on a compound structurally similar to 3-((4-chlorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)propanamide. This research explored the molecular structure, spectroscopic data, and potential biological effects, highlighting the compound's relevance in the development of new therapeutic agents (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-23-12-4-7-14(15(10-12)19(21)22)18-16(20)8-9-24-13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOKETHRDUAQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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